7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
“7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been found to be remarkably versatile and has been used in various applications in drug design . The TP ring system is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been extensively researched and described in the literature . The TP heterocycle was first described in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has been found to be remarkably versatile and has been used in various applications in drug design . Depending on the choice of substituents around the TPD core, these compounds can elicit markedly different cellular phenotypes .
Scientific Research Applications
Synthesis and Potential Applications
Anti-Epileptic Activities : Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, synthesized based on the marine natural product Essramycin, demonstrated remarkable anti-epileptic activities in a 4-aminopyridine-induced hyper excitability model in primary cultured neocortical neurons. The pyrimidine-7(4H)-one motif was identified as the active core for anti-epileptic activity (Ding et al., 2019).
Structural Analysis : X-Ray analysis of ethoxycarbonyl derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one and triazolo[1,5-a]pyrimidin-7(4H)-one has been conducted to determine their structural properties, enhancing the understanding of their potential applications in various fields (Clayton et al., 1980).
Synthetic Versatility : The synthetic versatility of enones for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been explored. This research highlights the potential for creating diverse derivatives of triazolopyrimidine, which may have various scientific and industrial applications (Zanatta et al., 2018).
Antimicrobial Activity : Some synthesized [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (El-Agrody et al., 2001).
Antitumor Agents : Studies on the synthesis of thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives indicated potential as antimicrobial and antitumor agents, though only antimicrobial activity was observed in the tested compounds (Said et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are adenosine receptors and Cyclin-dependent kinase 2 (CDK2) . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission and myocardial oxygen consumption. CDK2 is a key regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with its targets by binding to the active sites of the adenosine receptors and CDK2 . The binding mode at the single receptor is driven by the substitution present at the 5 position . This interaction results in significant alterations in the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
The compound’s interaction with adenosine receptors and CDK2 affects several biochemical pathways. In the case of adenosine receptors, the compound can influence neurotransmission and myocardial oxygen consumption . For CDK2, the compound can inhibit the progression of the cell cycle, affecting cell proliferation .
Result of Action
The compound’s action on its targets leads to significant molecular and cellular effects. For instance, it has been shown to inhibit the growth of various cell lines . Specifically, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been found to induce apoptosis within HCT cells .
properties
IUPAC Name |
11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCHKKHIZHTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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